4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE
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Overview
Description
4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE is a complex organic compound with a unique structure that includes a dimethylsulfamoyl group and a methoxythiolan group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The dimethylsulfamoyl group is introduced through a sulfonation reaction, while the methoxythiolan group is added via a thiolation reaction. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxythiolan group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with target proteins, while the methoxythiolan group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(dimethylsulfamoyl)-3-fluorobenzoate: Similar structure but with a fluorine atom instead of the methoxythiolan group.
1-Naphthyl 3-(dimethylsulfamoyl)-4-methylbenzoate: Contains a naphthyl group instead of the methoxythiolan group.
Uniqueness
4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE is unique due to the presence of both the dimethylsulfamoyl and methoxythiolan groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(3-methoxythiolan-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-17(2)23(19,20)13-6-4-12(5-7-13)14(18)16-10-15(21-3)8-9-22-11-15/h4-7H,8-11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBLFMBDAUUXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCSC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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